WAY 629 hydrochloride

Overview

Description

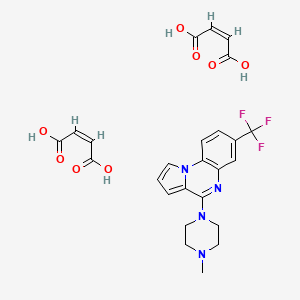

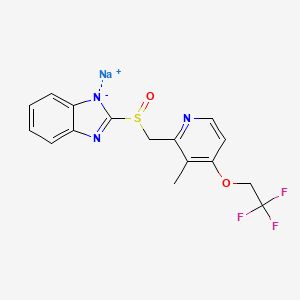

WAY 629 hydrochloride is a potent and selective 5-HT2C agonist . It has EC50s of 426 nM for 5-HT2C and 260000 nM for 5-HT2A . It is known to decrease feeding behavior .

Molecular Structure Analysis

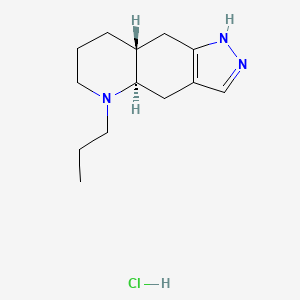

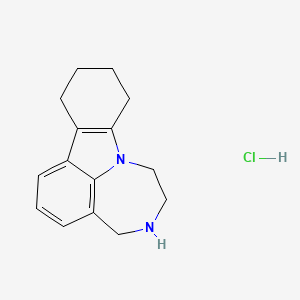

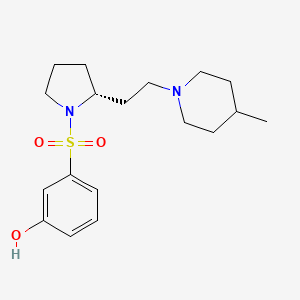

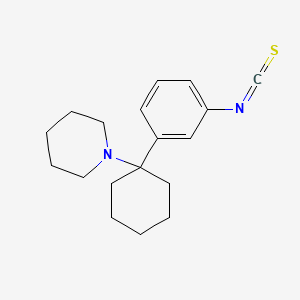

The molecular structure of WAY 629 hydrochloride is represented by the formula C15H19ClN2 . The SMILES representation is [H]Cl.N1(CCNC2)C3=C(C4=CC=CC2=C41)CCCC3 .Physical And Chemical Properties Analysis

WAY 629 hydrochloride has a molecular weight of 262.78 . It is soluble to 100 mM in DMSO . The exact mass is 262.12 . The elemental analysis shows that it contains C, 68.56; H, 7.29; Cl, 13.49; N, 10.66 .Scientific Research Applications

1. Agonist at Human 5-HT2C Receptor

WAY-629 hydrochloride has been identified as a potent agonist at the human 5-HT2C receptor. Research by Sabb et al. (2004) showed that WAY-629 is selective for the 5-HT2C receptor over other serotonin receptor subtypes and various other receptors. This compound was also active in vivo in a rat model of feeding behavior, indicating potential applications in understanding and possibly treating conditions related to serotonin regulation and feeding behaviors (Sabb et al., 2004).

2. Interaction with DNA

While not directly involving WAY-629 hydrochloride, related studies on pharmaceutical drugs like chlorpromazine hydrochloride (CPZ) have shown the ability of certain compounds to intercalate into the DNA double helix. These studies, including the work of Ni et al. (2005), may provide insights into the interactions between similar hydrochloride compounds and DNA, potentially informing research on WAY-629 hydrochloride's biochemical interactions (Ni, Lin, & Kokot, 2005).

3. Protonation and Salt Formation

The research by Perumalla and Sun (2012) on hydrogen chloride and hydrochloric acid highlights the complexity of chemical compositions and their applications in synthesis, including the formation of salts. While this study does not directly involve WAY-629 hydrochloride, it provides a broader context for understanding the chemical behavior of hydrochloride compounds, which could be relevant to the study of WAY-629 hydrochloride (Perumalla & Sun, 2012).

4. Role in Metabolism

A study by Yi-zun (2009) investigated the role of CYP hypotype in the metabolism of a compound similar to WAY-629 hydrochloride, demonstrating the importance of understanding enzymatic interactions in drug metabolism. This research can provide insights into how WAY-629 hydrochloride might be metabolized in the human body (Jin Yi-zun, 2009).

Mechanism of Action

properties

IUPAC Name |

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXUJERSOFOWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043890 | |

| Record name | WAY 629 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

WAY 629 hydrochloride | |

CAS RN |

57756-44-2 | |

| Record name | WAY-629 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057756442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY 629 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-629 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3TQZ8FAS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)